1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene

Catalog No.
S663487
CAS No.
35109-60-5
M.F
C9H7Br5O
M. Wt
530.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene

CAS Number

35109-60-5

Product Name

1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene

IUPAC Name

1,3,5-tribromo-2-(2,3-dibromopropoxy)benzene

Molecular Formula

C9H7Br5O

Molecular Weight

530.7 g/mol

InChI

InChI=1S/C9H7Br5O/c10-3-6(12)4-15-9-7(13)1-5(11)2-8(9)14/h1-2,6H,3-4H2

InChI Key

QXWYPAKUEHGJSG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)OCC(CBr)Br)Br)Br

Synonyms

1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene; 2,3-Dibromopropyl 2,4,6-Tribromophenyl Ether; 2,4,6-Tribromophenyl 2,3-Dibromopropyl Ether;

Canonical SMILES

C1=C(C=C(C(=C1Br)OCC(CBr)Br)Br)Br

Use as an Internal Standard in Gas Chromatography-Mass Spectrometry

Field: Analytical Chemistry

Application: 1,3,5-Tribromobenzene is used as an internal standard during the derivatization step in the determination of cyanide in human plasma and urine by gas chromatography-mass spectrometry .

Method of Application: In gas chromatography-mass spectrometry, an internal standard is a chemical substance that is added in a constant amount to samples, the blank and calibration standards in a chemical analysis. This substance can compensate for random analytical variations and improve the precision and accuracy of results .

Use as an Intermediate in Pharmaceutical Manufacturing

Field: Pharmaceutical Chemistry

Application: 1,3,5-Tribromobenzene is used as an intermediate for active pharmaceutical ingredient manufacturing .

Method of Application: In pharmaceutical chemistry, an intermediate is a substance produced during the synthesis of an active pharmaceutical ingredient. Intermediates are typically processed further before the final pharmaceutical product is produced .

Use as a Flame Retardant

Field: Material Science

Application: 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene is used as a brominated flame retardant .

Method of Application: In material science, flame retardants are added to materials to prevent the start or slow the growth of fire .

Use in the Synthesis of Rubin’s Aldehyde

Field: Organic Chemistry

Application: 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene is used in the synthesis of Rubin’s Aldehyde .

Method of Application: In organic chemistry, Rubin’s Aldehyde is synthesized from 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene in two reaction steps .

Use in the Formation of Molecular Complexes

Field: Physical Chemistry

Application: 1,3,5-Tribromobenzene forms molecular complexes of 1:2 stoichiometry with fullerenes .

Method of Application: In physical chemistry, molecular complexes are formed when two or more molecules interact through non-covalent bonding .

Use in Mass Spectrometry

Application: 1,3,5-Tribromobenzene is used in mass spectrometry .

Method of Application: In mass spectrometry, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio .

1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene is a complex organic compound characterized by its brominated aromatic structure. Its molecular formula is C9H7Br5O, and it has a molecular weight of approximately 530.67 g/mol. This compound features a benzene ring substituted with three bromine atoms at the 1, 3, and 5 positions, as well as a propoxy group that is further brominated at the 2 and 3 positions. The presence of multiple bromine atoms contributes to its significant density of approximately 2.393 g/cm³ and a high boiling point of around 446.6ºC .

There is no scientific literature available on the mechanism of action of 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene.

  • Toxicity: Bromine atoms can be released upon decomposition or under certain conditions. Bromine exposure can cause skin, eye, and respiratory irritation [].
  • Environmental impact: Brominated compounds can be persistent organic pollutants, accumulating in the environment and potentially harming wildlife [].

The chemical reactivity of 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene is influenced by its halogen substituents. It can undergo various reactions typical of brominated compounds:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under suitable conditions, facilitating the formation of new compounds.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the bromine substituents can enhance the reactivity of the aromatic ring towards electrophiles.
  • Dehydrohalogenation: Under strong basic conditions, this compound may lose hydrogen bromide to form alkenes.

These reactions are significant for synthesizing derivatives with potential applications in various fields.

The synthesis of 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene typically involves:

  • Bromination of Benzene Derivatives: Starting with a suitable benzene derivative, bromination can be performed using bromine or a brominating agent in the presence of a catalyst.
  • Formation of Propoxy Group: The introduction of the propoxy group can be achieved through etherification reactions involving appropriate alcohols and alkyl halides.
  • Sequential Bromination: Further bromination can be conducted to achieve the dibromopropoxy substitution.

These methods allow for the controlled introduction of functional groups into the aromatic system.

1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene has potential applications in:

  • Material Science: Used in the development of flame retardants due to its high bromine content.
  • Pharmaceutical Industry: May serve as an intermediate in synthesizing bioactive compounds.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity.

Its unique structure makes it valuable for various industrial applications.

Interaction studies involving 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene focus on its behavior in different environments and with other chemical species. Key areas include:

  • Solubility Studies: Understanding how this compound interacts with solvents can inform its application in formulations.
  • Reactivity with Biological Molecules: Investigating how it interacts with proteins or nucleic acids may reveal insights into its potential biological effects.

Such studies are crucial for assessing safety and efficacy in practical applications.

Several compounds share structural similarities with 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,3-Dibromo-5-(bromomethyl)benzeneC8H7Br3Contains fewer bromines and lacks propoxy group
1-Bromo-4-(bromomethyl)benzeneC8H8Br2Only one bromo substitution on the benzene ring
2-Bromo-4-(bromomethyl)phenolC7H6Br2OContains hydroxyl group affecting reactivity

Uniqueness

1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene is unique due to its high degree of bromination combined with a propoxy group. This combination enhances its physical properties and potential applications compared to less substituted analogs. The multiple halogen substituents also suggest enhanced reactivity and biological activity compared to simpler derivatives.

DPTE features a benzene ring substituted with three bromine atoms at the 1, 3, and 5 positions and a 2,3-dibromopropoxy group at the 2 position. Its molecular formula is C₉H₇Br₅O, with a molecular weight of 530.7 g/mol . Key properties include:

PropertyValueSource
Density2.393 g/cm³
Boiling Point446.6°C (predicted)
Melting Point>37°C (decomposes)
SolubilitySlightly soluble in chloroform
Flash Point185.6°C

The compound’s high bromine content (~74% by mass) contributes to its stability and flame-retardant properties .

XLogP3

5.6

Other CAS

35109-60-5

General Manufacturing Information

Benzene, 1,3,5-tribromo-2-(2,3-dibromopropoxy)-: INACTIVE

Dates

Last modified: 04-14-2024

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